molecular formula C14H13ClN2O5 B1606589 Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate CAS No. 70186-33-3

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B1606589
CAS RN: 70186-33-3
M. Wt: 324.71 g/mol
InChI Key: FDZUDEZZPLTYAJ-UHFFFAOYSA-N
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Description

“Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of Novel Compounds

Quinoline derivatives are utilized in the synthesis of a wide array of compounds, including fluorescent dyes for potential applications in liquid crystal displays (LCDs) and organic electronics. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes showcases their application in the development of materials with high potential for LCD technology due to their excellent orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Photovoltaic and Electronic Properties

Quinoline derivatives have been explored for their photovoltaic properties and applications in the fabrication of organic–inorganic photodiode devices. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in enhancing the performance of photodiodes, highlighting the impact of substitution groups on diode parameters and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research into the corrosion inhibition efficiencies of quinoxaline derivatives has provided insights into their application in protecting metals from corrosion. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, offering a theoretical basis for developing effective corrosion inhibitors for materials like copper (Zarrouk et al., 2014).

Antifungal Activity

Quinoline derivatives have been investigated for their antifungal properties. For example, certain synthesized compounds have exhibited good antifungal activity against Candida albicans, demonstrating their potential in developing new antifungal agents (Farrayeh et al., 2013).

properties

IUPAC Name

ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZUDEZZPLTYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347309
Record name Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

CAS RN

70186-33-3
Record name Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Reactant of Route 6
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

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